![molecular formula C18H17N5O2 B6455599 2-cyclopropyl-N-(3-acetamidophenyl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2548991-88-2](/img/structure/B6455599.png)

2-cyclopropyl-N-(3-acetamidophenyl)imidazo[1,2-b]pyridazine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-cyclopropyl-N-(3-acetamidophenyl)imidazo[1,2-b]pyridazine-6-carboxamide” is a novel imidazo[1,2-b]pyridazine compound . It has been identified as an IL-17A inhibitor, which is significant in the treatment of psoriasis, rheumatoid arthritis, and multiple sclerosis .

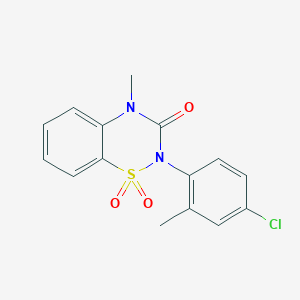

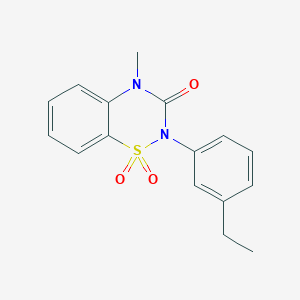

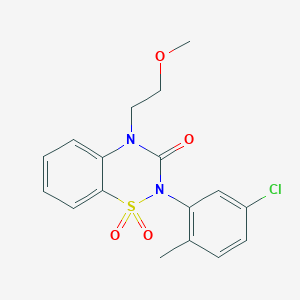

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a cyclopropyl group, an acetamidophenyl group, and an imidazo[1,2-b]pyridazine-6-carboxamide moiety . The exact structural details are not available in the resources.Scientific Research Applications

1. IL-17A Inhibitors for Treating Autoimmune Diseases The compound is a part of the imidazo[1,2-b]pyridazine family, which has been identified as IL-17A inhibitors . IL-17A is a pro-inflammatory cytokine that plays a key role in chronic inflammation and tissue damage. It contributes to chronic autoimmune diseases including psoriasis, rheumatoid arthritis, and multiple sclerosis . A small molecule IL-17A inhibitor may provide efficacy comparable to anti-IL-17A antibodies for psoriasis .

2. PIM Kinase Inhibitors for Antileukemic Activity Imidazo[1,2-b]pyridazines have been identified as PIM kinase inhibitors with in vitro antileukemic activity . The high-resolution crystal structure of a PIM1 inhibitor complex revealed that imidazo[1,2-b]pyridazines interact with the NH2-terminal lobe helix αC rather than with the kinase hinge region . This interaction and blockage of PIM kinases could serve as a lead to develop new targeted antileukemic therapeutics .

3. Scaffold-Hopping Strategy for Structure–Activity Relationship Purposes The compound can be used in a scaffold-hopping strategy on the 3-nitroimidazo[1,2-a]pyridine core for structure–activity relationship purposes .

TAK1 Kinase Inhibitors

The imidazo[1,2-b]pyridazine moiety is a privileged drug moiety that is found in many approved and experimental drugs . It has been demonstrated that while the imidazo[1,2-b]pyridazine moiety binds to the hinge region of kinases, substitutions at positions 2, 3, 6, 7, and 8 dictate kinase selectivity and potency .

Mechanism of Action

Target of Action

The primary targets of 2-cyclopropyl-N-(3-acetamidophenyl)imidazo[1,2-b]pyridazine-6-carboxamide are Interleukin-17A (IL-17A) and Transforming Growth Factor-β Activated Kinase (TAK1) . IL-17A is a major pathological cytokine secreted from Th17 cells, playing a key role in chronic inflammation and tissue damage . TAK1 is a serine/threonine kinase important for cell growth, differentiation, and apoptosis .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It inhibits IL-17A, a pro-inflammatory cytokine, thereby reducing inflammation and tissue damage . It also inhibits TAK1, which is upregulated and overexpressed in certain diseases, thereby affecting cell growth, differentiation, and apoptosis .

Biochemical Pathways

The inhibition of IL-17A affects the IL-23/IL-17 axis, which is critical to the pathogenesis of psoriatic disease . The inhibition of TAK1 affects various extracellular signals, including cytokines, growth factors, and Toll-like receptor ligands .

Result of Action

The inhibition of IL-17A and TAK1 by this compound can lead to improved symptoms in patients with moderate-to-severe psoriasis, rheumatoid arthritis, and multiple sclerosis . It can also inhibit the growth of multiple myeloma cell lines .

Future Directions

The compound shows promise in the treatment of psoriasis, rheumatoid arthritis, and multiple sclerosis . Its potential as an orally administered treatment for moderate to severe psoriasis is particularly noteworthy . Future research may focus on further exploring its therapeutic potential and improving its efficacy.

properties

IUPAC Name |

N-(3-acetamidophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O2/c1-11(24)19-13-3-2-4-14(9-13)20-18(25)15-7-8-17-21-16(12-5-6-12)10-23(17)22-15/h2-4,7-10,12H,5-6H2,1H3,(H,19,24)(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKNZRSMONWRXDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=NN3C=C(N=C3C=C2)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-tert-butyl-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6455529.png)

![2-cyclopropyl-N-[(4-sulfamoylphenyl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6455533.png)

![3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(prop-2-yn-1-yl)propanamide](/img/structure/B6455538.png)

![5-(cyclohexylmethyl)-2-(3-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6455557.png)

![2-(3,5-dimethylphenyl)-4-[(oxan-4-yl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6455563.png)

![2-(3-ethylphenyl)-4-[(oxan-4-yl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6455566.png)

![2-[2-(3,4-dimethoxyphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]acetamide](/img/structure/B6455573.png)

![2-cyclopropyl-N-(4-acetamidophenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6455591.png)

![methyl 2-[2-(2,5-dimethylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]acetate](/img/structure/B6455600.png)

![2-tert-butyl-N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6455602.png)

![2-[2-(2,5-dimethylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]acetamide](/img/structure/B6455609.png)